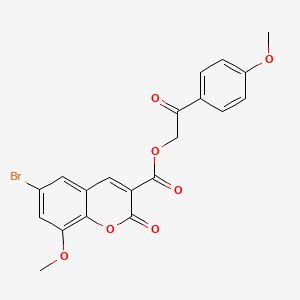

2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

CAS No.: 941897-62-7

Cat. No.: VC4552241

Molecular Formula: C20H15BrO7

Molecular Weight: 447.237

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941897-62-7 |

|---|---|

| Molecular Formula | C20H15BrO7 |

| Molecular Weight | 447.237 |

| IUPAC Name | [2-(4-methoxyphenyl)-2-oxoethyl] 6-bromo-8-methoxy-2-oxochromene-3-carboxylate |

| Standard InChI | InChI=1S/C20H15BrO7/c1-25-14-5-3-11(4-6-14)16(22)10-27-19(23)15-8-12-7-13(21)9-17(26-2)18(12)28-20(15)24/h3-9H,10H2,1-2H3 |

| Standard InChI Key | LODQFWSXHLYDSG-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including condensation reactions to form the chromene ring and subsequent modifications to introduce the bromo and methoxy groups. The ester linkage can be formed through a condensation reaction between the chromene carboxylic acid and the 2-(4-methoxyphenyl)-2-oxoethyl alcohol.

Synthesis Steps:

-

Formation of Chromene Core: This involves the condensation of a suitable aldehyde with a β-keto ester in the presence of a base.

-

Introduction of Bromo and Methoxy Groups: This can be achieved through electrophilic substitution reactions.

-

Esterification: The chromene carboxylic acid is reacted with 2-(4-methoxyphenyl)-2-oxoethyl alcohol in the presence of a catalyst.

Potential Applications

Given its structural features, 2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate may exhibit biological activities similar to other chromene derivatives. These include:

-

Antioxidant Activity: Chromene derivatives are known for their ability to scavenge free radicals.

-

Anti-inflammatory Properties: Some chromenes have shown potential in reducing inflammation.

-

Antimicrobial Activity: The presence of bromo and methoxy groups may enhance antimicrobial properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume